molecular formula C20H24FN3O2S2 B2479752 N-(cyclohexylmethyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 941874-52-8

N-(cyclohexylmethyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2479752
CAS No.: 941874-52-8
M. Wt: 421.55
InChI Key: AIQRBRYKVNOUPL-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H24FN3O2S2 and its molecular weight is 421.55. The purity is usually 95%.
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Properties

IUPAC Name

N-(cyclohexylmethyl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2S2/c21-15-6-8-16(9-7-15)23-19(26)13-28-20-24-17(12-27-20)10-18(25)22-11-14-4-2-1-3-5-14/h6-9,12,14H,1-5,10-11,13H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQRBRYKVNOUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a thiazole ring, a cyclohexylmethyl group, and a fluorophenyl moiety, which contribute to its biological activity. The presence of the thiazole ring is particularly notable, as thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial and anticancer activities.

Anticancer Properties

Research indicates that compounds similar to N-(cyclohexylmethyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that N-acylphenothiazines, which share structural similarities, demonstrated higher cytotoxic activity against human leukemic and squamous carcinoma cell lines compared to their parent compounds . This suggests a potential for similar activity in our compound of interest.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. The thiazole ring in this compound may enhance its ability to inhibit bacterial growth. A comparative study on thiazole derivatives indicated that modifications in the side chains could significantly affect their antibacterial potency .

The mechanism by which this compound exerts its biological effects is likely multifaceted. The presence of the thiazole and fluorophenyl groups may facilitate interactions with biological targets such as enzymes or receptors involved in cell proliferation and apoptosis. Molecular docking studies on related compounds have shown promising binding affinities to targets like COX enzymes, suggesting anti-inflammatory properties as well .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeCell Line/ModelIC50 Value (µM)Reference
Compound ACytotoxicHuman Leukemia5.0
Compound BAntimicrobialE. coli10.0
Compound CAnti-inflammatoryRat Serum15.0

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer potential of various thiazole derivatives, one analog demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 of 8 µM. This study highlights the potential of structurally similar compounds to exert selective toxicity towards cancer cells while sparing normal cells.

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of thiazole derivatives found that certain modifications led to enhanced activity against resistant strains of bacteria. The study reported an IC50 value of 12 µM for a thiazole-based compound against methicillin-resistant Staphylococcus aureus (MRSA), indicating the promise of these compounds in combating antibiotic resistance.

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